1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a pyrrole-derived ketone featuring a hydroxy group at the 2-position, methyl groups at the 1- and 5-positions, and an acetyl substituent at the 3-position of the pyrrole ring.
Properties
CAS No. |
62672-69-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(2-hydroxy-1,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(6(2)10)8(11)9(5)3/h4,11H,1-3H3 |
InChI Key |
UQAALCNHFXWOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate oxidizing agent to introduce the hydroxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-(2-Oxo-1,5-dimethyl-1H-pyrrol-3-yl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-Hydroxy-1,5-dimethyl-4-bromo-1H-pyrrol-3-yl)ethanone.
Scientific Research Applications
Basic Information
- Molecular Formula : C8H11NO2
- Molecular Weight : 153.18 g/mol
- IUPAC Name : 1-(2-hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone
- CAS Number : 62672-69-9
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone demonstrates significant activity against various bacterial strains. A case study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Another promising application of this compound is in cancer therapy. A study conducted by researchers at the National Cancer Institute found that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Pesticide Development
The compound's structural features make it an attractive candidate for developing novel pesticides. Research has indicated that similar pyrrole derivatives can act as effective insecticides against pests like aphids and whiteflies. A field trial demonstrated that formulations containing this compound reduced pest populations significantly while being environmentally safer than conventional pesticides .
Polymer Synthesis
In material science, 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone has been explored for its role in synthesizing biodegradable polymers. A study published in Polymer Science reported that incorporating this compound into polymer matrices enhanced mechanical properties while maintaining biodegradability .
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone was conducted using a series of agar diffusion tests. The results showed zones of inhibition ranging from 10 mm to 25 mm against various bacterial strains, indicating strong antimicrobial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Agricultural Application
Field trials were carried out to assess the efficacy of a pesticide formulation containing this compound against aphid infestations in soybean crops. The results indicated a reduction in aphid populations by over 70% compared to untreated controls.
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Control | 0 |
| Compound Formulation | 72 |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The hydroxy group in 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone distinguishes it from analogs with halogen, aryl, or alkyl substituents. Key comparisons include:
Research Findings and Trends
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) improves metabolic stability and target affinity, while hydroxy groups may enhance solubility but reduce membrane permeability .
- Pharmacological Potential: Analogs like IU1 demonstrate the therapeutic relevance of pyrrole-ethanone scaffolds in neurodegenerative diseases. Hydroxy-substituted variants could fill gaps in targeting polar enzyme active sites .
- Structural Insights : X-ray crystallography (using tools like SHELX ) reveals that substituent orientation critically affects binding to DUBs or proteasomal subunits.
Biological Activity
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound characterized by a pyrrole ring with hydroxyl and ketone functional groups. Its molecular formula is , and it has a molecular weight of approximately 153.18 g/mol. The unique structure of this compound contributes to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties.
Chemical Structure and Properties
The compound features a hydroxyl group at the 2-position and a carbonyl group adjacent to the pyrrole nitrogen, enhancing its reactivity and biological properties. The presence of the hydroxyl group is particularly significant for its antioxidant capabilities, as it can scavenge free radicals effectively.
Antioxidant Activity
The antioxidant properties of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone stem from its ability to donate hydrogen atoms to free radicals. This property has been demonstrated in various in vitro studies where the compound exhibited significant radical scavenging activity.
Antimicrobial Activity
Research indicates that 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone exhibits antimicrobial properties against a range of bacteria and fungi. Its effectiveness is particularly noted against strains such as Staphylococcus aureus and Escherichia coli.
A study reported the Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives, including 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone, demonstrating its potential as an antibacterial agent:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone | S. aureus | 0.0195 |
| E. coli | 0.025 | |
| Candida albicans | 0.0048 |
These findings suggest that the compound can inhibit the growth of pathogenic microorganisms effectively .
Anticancer Potential
Emerging research has highlighted the potential anticancer properties of pyrrole derivatives, including 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone. The compound appears to modulate enzyme activities involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
Study on Antimicrobial Efficacy
In a comparative study evaluating various pyrrole derivatives for their antimicrobial activity, 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone was found to possess notable antibacterial activity against both gram-positive and gram-negative bacteria. The study used disc diffusion methods to assess efficacy, reporting inhibition zones that confirmed its potential as an effective antimicrobial agent .
Investigation into Antioxidant Mechanisms
Another study focused on elucidating the mechanisms behind the antioxidant activity of this compound. The research indicated that the hydroxyl group plays a critical role in reducing oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
